Heptyl nonyl phthalate

Description

Properties

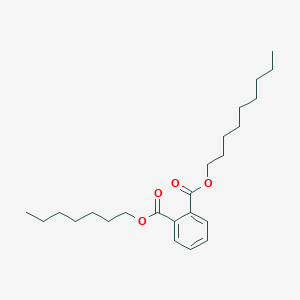

IUPAC Name |

1-O-heptyl 2-O-nonyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-10-12-16-20-28-24(26)22-18-14-13-17-21(22)23(25)27-19-15-11-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONNKHXNUDREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883150 | |

| Record name | Heptyl nonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19295-81-9 | |

| Record name | Heptyl nonyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019295819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl nonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTYL NONYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8M04R8R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptyl Nonyl Phthalate: A Comprehensive Technical Guide

An in-depth examination of the chemical properties, synthesis, applications, and analytical methodologies for Heptyl Nonyl Phthalate, prepared for researchers, scientists, and drug development professionals.

Introduction

Heptyl nonyl phthalate, a high molecular weight phthalate ester, is a significant industrial chemical primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers. As a member of the broader class of C7-C9 alkyl phthalates, its toxicological and environmental profile is of considerable interest to the scientific community. This guide provides a detailed overview of the core chemical and physical properties of heptyl nonyl phthalate, its synthesis, industrial relevance, toxicological considerations, environmental fate, and the analytical techniques employed for its detection and quantification. For the purposes of this guide, where specific data for heptyl nonyl phthalate is not available, information on the closely related di(C7-C9 alkyl) phthalate mixture will be presented to provide a comprehensive understanding.

Chemical and Physical Properties

Heptyl nonyl phthalate is an organic compound with the molecular formula C24H38O4 and a molecular weight of 390.56 g/mol .[1] Its chemical structure consists of a benzene ring with two adjacent carboxylic acid esters, one esterified with a heptyl group and the other with a nonyl group. This unsymmetrical structure influences its physical and chemical characteristics.

| Property | Value | Source(s) |

| IUPAC Name | Heptyl nonyl benzene-1,2-dicarboxylate | |

| CAS Number | 19295-81-9 | [2] |

| Molecular Formula | C24H38O4 | [1] |

| Molecular Weight | 390.56 g/mol | [1] |

| Physical State | Liquid | [3] |

| Boiling Point | 195 °C at 0.04 mmHg (for di-n-heptyl phthalate) | [4] |

| Density | 0.992 g/mL at 25 °C (for di-n-heptyl phthalate) | [3] |

| Water Solubility | Sparingly soluble | [4] |

It is important to note that some reported physical properties, such as boiling point and density, are for the closely related di-n-heptyl phthalate and should be considered as approximations for heptyl nonyl phthalate.

Synthesis of Heptyl Nonyl Phthalate

The synthesis of heptyl nonyl phthalate, an unsymmetrical dialkyl phthalate, is typically achieved through a two-step esterification process starting from phthalic anhydride.

Synthesis Pathway

Caption: General synthesis pathway for heptyl nonyl phthalate.

Experimental Protocol: Representative Synthesis of a Phthalate Ester

This protocol outlines the general procedure for the synthesis of a dialkyl phthalate ester, which can be adapted for heptyl nonyl phthalate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride with a slight excess of heptanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid.

-

First Esterification (Mono-ester formation): Heat the reaction mixture with stirring to a temperature of approximately 120-140°C. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) until the phthalic anhydride is consumed, indicating the formation of the monoheptyl phthalate intermediate.

-

Second Esterification (Di-ester formation): To the reaction mixture containing the monoheptyl phthalate, add a slight excess of nonanol.

-

Reaction Completion: Continue heating the mixture at a slightly higher temperature (e.g., 140-160°C) to drive the second esterification to completion. Water is continuously removed from the reaction mixture to shift the equilibrium towards the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base, such as sodium bicarbonate solution.

-

Purification: The crude product is then purified using techniques such as liquid-liquid extraction followed by distillation under reduced pressure to obtain the pure heptyl nonyl phthalate.

Industrial Applications

The primary application of heptyl nonyl phthalate is as a plasticizer in polyvinyl chloride (PVC) to impart flexibility and durability. It is also used in other polymers, including rubbers and cellulose plastics. Its high molecular weight and low volatility make it suitable for applications where permanence is required.

Toxicological Profile

The toxicological data for heptyl nonyl phthalate is often considered as part of the broader category of di(C7-C9 alkyl) phthalates.

-

Acute Toxicity: Studies on di(C7-C9 alkyl) phthalate indicate low acute oral toxicity in rats, with LD50 values greater than 15,000 mg/kg body weight.[5]

-

Irritation and Sensitization: Di(C7-C9 alkyl) phthalate is not considered to be a skin or eye irritant, nor a skin sensitizer.[5]

-

Repeated Dose Toxicity: In repeated-dose studies in rats, the liver and testes have been identified as target organs at high doses.[5]

-

Reproductive and Developmental Toxicity: Two-generation reproduction toxicity studies on di-(C7-C9 alkyl) phthalate in rats showed no impairment of fertility or development at dietary levels up to 0.5%.[6] At the highest dose (1.0%), some effects on body weight and organ weights were observed.[6] Developmental toxicity studies in rats indicated a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity of 1000 mg/kg/day, while the NOAEL for developmental toxicity was 500 mg/kg/day for di-(C7-C9 alkyl) phthalate, with increased incidences of supernumerary lumbar ribs observed at higher doses.[7]

Environmental Fate and Biodegradability

Phthalate esters are not chemically bound to the polymer matrix and can leach into the environment.[8] The environmental fate of heptyl nonyl phthalate is primarily governed by biodegradation.

-

Biodegradation: Studies on di(heptyl,nonyl,undecyl) phthalate have shown a half-life of 6 to 8 days in river die-away tests.[9] In microcosms with lake water and sediment, a significant portion of the compound was mineralized to carbon dioxide over a 41-day period.[9] The biodegradation of phthalates generally proceeds through hydrolysis of the ester bonds to form the corresponding monoesters and alcohols, followed by further degradation of the phthalic acid core.[10][11]

Biodegradation Pathway

Caption: Generalized biodegradation pathway of heptyl nonyl phthalate.

Analytical Methodologies

The determination of heptyl nonyl phthalate in various matrices, particularly in polymers, is crucial for regulatory compliance and research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Experimental Protocol: Quantification of Heptyl Nonyl Phthalate in PVC by GC-MS

This protocol provides a step-by-step methodology for the extraction and analysis of heptyl nonyl phthalate from a PVC matrix.

-

Sample Preparation:

-

Cryogenically grind the PVC sample to a fine powder to increase the surface area for extraction.

-

Accurately weigh approximately 0.5 g of the powdered sample into a glass vial.

-

-

Extraction:

-

Add a known volume of a suitable solvent, such as a mixture of hexane and acetone (1:1 v/v), to the vial containing the sample.

-

Perform ultrasonic extraction for 30-60 minutes to facilitate the leaching of the phthalate from the polymer matrix.[12]

-

Alternatively, accelerated solvent extraction (ASE) can be used for a faster and more automated process.[13]

-

-

Extract Cleanup (if necessary):

-

Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

If the extract is complex, a solid-phase extraction (SPE) cleanup step may be employed to remove interfering compounds.

-

-

GC-MS Analysis:

-

Instrumentation: An Agilent 8890 GC coupled to a 5977B MS detector or a similar system is suitable.[14]

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), provides good separation of phthalates.

-

Carrier Gas: Helium or hydrogen can be used as the carrier gas.

-

Injection: A 1 µL aliquot of the extract is injected in splitless mode.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C) to elute the high molecular weight phthalates.

-

Mass Spectrometer: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for heptyl nonyl phthalate are monitored for quantification and confirmation.

-

-

Quantification:

-

A multi-point calibration curve is generated using certified reference standards of heptyl nonyl phthalate.

-

The concentration of heptyl nonyl phthalate in the sample is determined by comparing the peak area of the analyte in the sample extract to the calibration curve.

-

Analytical Workflow

Caption: A typical workflow for the analysis of heptyl nonyl phthalate in PVC.

Spectroscopic Data

-

1H and 13C NMR Spectroscopy: The 1H NMR spectrum of a phthalate ester typically shows characteristic signals for the aromatic protons of the phthalate ring and the aliphatic protons of the alkyl chains. The 13C NMR spectrum will show signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the heptyl and nonyl chains.[15][16][17]

-

FTIR Spectroscopy: The FTIR spectrum of heptyl nonyl phthalate will exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730 cm⁻¹), C-O stretching, and the characteristic absorptions of the aromatic ring and aliphatic C-H bonds.[16][18]

Conclusion

Heptyl nonyl phthalate is a commercially important plasticizer with a well-defined role in the polymer industry. While its acute toxicity is low, there are considerations regarding its potential for reproductive and developmental effects at high doses, consistent with other high molecular weight phthalates. Its environmental persistence is mitigated by biodegradation processes. The analytical methodologies for its detection and quantification are well-established, with GC-MS being the preferred technique for its reliable and sensitive determination in various matrices. This guide provides a foundational understanding for researchers and professionals working with or studying this compound.

References

-

Di-C7-9-Alkyl Phthalate. (n.d.). Retrieved from [Link]

-

CEM Extraction of Phthalates from Polyvinyl Chloride. (n.d.). CEM Corporation. Retrieved from [Link]

- Willoughby, C. R., Fulcher, S. M., Creasy, D. M., Heath, J., Priston, R. A., & Moore, N. P. (2000). Two-generation reproduction toxicity studies of di-(C(7)-C(9) alkyl) phthalate and di-(C(9)-C(11) alkyl) phthalate in the rat. Reproductive Toxicology, 14(5), 427-450.

- Lanka, K., & Tirimanne, S. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography.

- Fulcher, S. M., Willoughby, C. R., Heath, J., Veenstra, G., & Moore, N. P. (2001). Developmental toxicity of di-(C(7)-C(9) alkyl) phthalate and di-(C(9)-C(11) alkyl) phthalate in the rat. Reproductive Toxicology, 15(1), 95-102.

-

Toxics Use Reduction Act CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. (2016). Retrieved from [Link]

- Jenke, D., Castner, J., Egert, T., Hendricker, A., Houston, C., Hunt, D., ... & Stults, C. (2014). Controlled Extraction Studies Applied to Polyvinyl Chloride and Polyethylene Materials. PDA journal of pharmaceutical science and technology, 68(4), 349-369.

-

Di-C9-11-Alkyl Phthalate. (n.d.). Retrieved from [Link]

- Van, T. T., & Nhuy, T. V. (2012). Determination of the Banned Phthalates in PVC Plastic of Toys by the Soxhlet Extraction-Gas Chromatography/Mass Spectrometry Method. International Journal of Chemistry, 4(3), 56-62.

-

Heptyl nonyl phthalate. (n.d.). PubChem. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Diheptyl phthalate. (n.d.). PubChem. Retrieved from [Link]

-

Heptyl Nonyl Phthalate-d4. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Wang, C. Y., Chen, Y. C., & Chen, Y. H. (2021).

-

Heptyl nonyl phthalate (C24H38O4). (n.d.). PubChemLite. Retrieved from [Link]

- Weixian, Y., & Cooper, J. (n.d.). Rapid determination of phthalates in polymers - Maximizing sample throughput to <10 min per sample using pyrolyzer/thermal desorption GC-MS. Thermo Fisher Scientific.

-

Phthalate Family Degradation Pathway. (n.d.). Eawag-BBD. Retrieved from [Link]

- Gi-Mao, L., & Wang, J. (2014). Chemical behavior of phthalates under abiotic conditions in landfills. Chemosphere, 107, 141-149.

-

FTIR spectrum of bis(2-ethylheptyl) phthalate. (n.d.). ResearchGate. Retrieved from [Link]

- Rahman, M. M., & Park, J. H. (2022). From Exposure to Atherosclerosis: Mechanistic Insights into Phthalate-Driven Ischemic Heart Disease and Prevention Strategies. International Journal of Molecular Sciences, 23(19), 11847.

- Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.

-

What's That Smell? (Synthesis of Esters). (n.d.). Retrieved from [Link]

-

The proposed bio-degradation pathways of selected phthalates. (n.d.). ResearchGate. Retrieved from [Link]

- Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent Technologies.

- Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. (2021). Results in Chemistry, 3, 100190.

-

1 H and 13 C NMR data of bis (2-ethylheptyl) phthalate in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

- Clara, M., Schidloski, O., Gans, O., & Scheffknecht, C. (2004). Degradation of phthalate esters in an activated sludge wastewater treatment plant. Water Science and Technology, 50(5), 29-36.

- Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. (2013). Revista de Chimie, 64(6), 635-641.

- Measuring and Verifying Performance of FTIR for Rapid Phthalate Screening. (2015). Agilent Technologies.

- Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods. (2013). SciELO.

-

Synthesis of Fragrant Esters. (n.d.). Retrieved from [Link]

- Lab 12: Synthesis of an Ester. (n.d.).

-

Heptyl Nonyl Phthalate. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. Heptyl Nonyl Phthalate | CAS 19295-81-9 | LGC Standards [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. Dialkyl Phthalate (Alkyl= Heptyl:Heptyl, Nonyl:Nonyl, Undecyl:Undecyl, Heptyl:Nonyl, Heptyl:Undecyl, [lgcstandards.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Two-generation reproduction toxicity studies of di-(C(7)-C(9) alkyl) phthalate and di-(C(9)-C(11) alkyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developmental toxicity of di-(C(7)-C(9) alkyl) phthalate and di-(C(9)-C(11) alkyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. fses.oregonstate.edu [fses.oregonstate.edu]

- 15. rsc.org [rsc.org]

- 16. Diheptyl phthalate | C22H34O4 | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Monograph: Heptyl Nonyl Phthalate (HNP)

Identification, Analysis, and Control in Pharmaceutical Matrices

Executive Summary

Heptyl Nonyl Phthalate (HNP) is a high-molecular-weight phthalate ester primarily utilized as a plasticizer in polyvinyl chloride (PVC) applications. In the context of pharmaceutical drug development, HNP is a critical Extractable and Leachable (E&L) target. Its lipophilic nature allows it to migrate from packaging systems (tubing, IV bags, gaskets) into drug formulations, particularly those containing solubilizers or lipid emulsions.

This guide provides the definitive chemical identification, validated analytical methodologies, and toxicological risk assessment frameworks required for regulatory compliance (FDA/EMA).

Part 1: Chemical Identity & CAS Resolution[1]

The identification of HNP is frequently complicated by industrial synthesis methods which produce mixtures of isomers. Precise CAS assignment is required for accurate regulatory filing.

1.1 The Definitive CAS Number

For the specific mixed ester 1,2-Benzenedicarboxylic acid, heptyl nonyl ester , the correct CAS assignment is:

CAS Number: 111381-89-6 Chemical Name: 1,2-Benzenedicarboxylic acid, heptyl nonyl ester, branched and linear.[1]

1.2 Associated Commercial Mixtures

HNP rarely exists as a pure substance in industrial plastics. It is typically generated during the esterification of phthalic anhydride with a mixture of C7 (heptyl) and C9 (nonyl) alcohols. Consequently, it is often regulated or described under broader alkyl-phthalate group CAS numbers.

| CAS Number | Chemical Description | Relevance to HNP |

| 111381-89-6 | Heptyl nonyl phthalate (Branched & Linear) | Primary Target. The specific mixed ester. |

| 68515-44-6 | 1,2-Benzenedicarboxylic acid, di-C7-9-branched and linear alkyl esters | Parent Mixture. Contains HNP alongside diheptyl and dinonyl phthalates. |

| 68515-42-4 | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | Broad Mixture. Often referred to as "711P" in older literature. |

| 3648-21-3 | Diheptyl phthalate (DHP) | Symmetric diester impurity. |

| 84-76-4 | Dinonyl phthalate (DNP) | Symmetric diester impurity.[2] |

Guidance for Researchers: When screening for leachables, target the m/z 149 ion (phthalic anhydride core) and look for the specific retention time window between symmetric diheptyl and symmetric dinonyl phthalates.

Part 2: Physicochemical Profile[1]

Understanding the physicochemical properties of HNP is essential for predicting its migration potential into drug products.

| Property | Value | Implication for Drug Development |

| Molecular Formula | C₂₄H₃₈O₄ | Basis for Mass Spec identification. |

| Molecular Weight | ~390.56 g/mol | Elutes in the mid-to-late region of GC chromatograms. |

| Log P (Octanol/Water) | ~7.6 - 8.2 (Estimated) | High Lipophilicity. High risk of leaching into lipid-based formulations (e.g., Propofol, emulsions). |

| Water Solubility | < 0.1 mg/L | Negligible risk in pure saline/aqueous buffers; high risk in surfactant solutions. |

| Boiling Point | > 300°C | Requires high-temperature GC columns (e.g., DB-5ms). |

Part 3: Analytical Methodology (GC-MS)

The standard for detecting HNP in pharmaceutical matrices is Gas Chromatography-Mass Spectrometry (GC-MS) operating in Electron Ionization (EI) mode.

3.1 Experimental Workflow: Self-Validating Protocol

This protocol is designed to differentiate HNP from co-eluting isomers and background contamination.

Reagents:

-

Extraction Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

-

Internal Standard (IS): Di-n-octyl phthalate-d4 (DnOP-d4) or Di-nonyl phthalate-d4.

-

Glassware: MUST be baked at 400°C for 4 hours to remove background phthalates. Do not use plastic pipette tips.

Step-by-Step Protocol:

-

Sample Preparation:

-

Liquid Formulations: Extract 5 mL of drug product with 5 mL of DCM containing IS (1 µg/mL). Vortex for 5 mins. Centrifuge to separate layers. Collect organic layer.[3]

-

Solid Polymers: Cut 0.5g of polymer into <2mm pieces. Soxhlet extraction with Hexane for 8 hours.

-

-

GC Parameters:

-

Column: 5% Phenyl-arylene methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode @ 280°C.

-

Oven Program: 60°C (1 min) → 20°C/min to 220°C → 5°C/min to 300°C (Hold 5 min).

-

-

MS Detection (SIM Mode):

-

Target Ion (Quant): m/z 149 (Phthalate core).

-

Qualifier Ions (Qual): m/z 293 (Loss of heptyl group), m/z 265 (Loss of nonyl group). Note: These are low abundance but critical for specific ID.

-

3.2 Visualization: Analytical Decision Tree

The following diagram outlines the logic for confirming HNP presence amidst common phthalate interference.

Figure 1: Analytical logic flow for differentiating Heptyl Nonyl Phthalate from symmetric diesters using GC-MS.

Part 4: Toxicological Context & Risk Assessment

In drug development, the safety of leachables is assessed via the Permitted Daily Exposure (PDE) , derived from the No-Observed-Adverse-Effect Level (NOAEL).

4.1 Toxicity Profile

HNP belongs to the "High Molecular Weight" (HMW) phthalate category. Unlike low-molecular-weight phthalates (e.g., DBP, DEHP), HMW phthalates generally exhibit lower reproductive toxicity, but developmental effects are still the primary endpoint of concern.

-

Target Organs: Liver (Peroxisome proliferation), Kidney, Developing Fetus (Skeletal variations).

-

Key Study: Developmental toxicity studies on D79P (a mixture containing HNP) in rats.

4.2 PDE Calculation (Example)

Based on developmental toxicity data for C7-C9 phthalate mixtures (D79P):

-

NOAEL: 500 mg/kg/day (Developmental toxicity, rat) [1].[4]

-

Weight Adjustment: 50 kg (Standard human).

-

Modifying Factors (F1-F5):

-

F1 (Species Extrapolation): 5 (Rat to Human).

-

F2 (Inter-individual variability): 10.

-

F3 (Study Duration): 1 (Gestational study covers sensitive window).

-

F4 (Severe Toxicity): 1 (No teratogenicity at NOAEL).

-

F5 (NOAEL to LOAEL): 1.

-

Note: This is a high limit due to the relatively low toxicity of HMW phthalates compared to DEHP. However, for genotoxic risk assessment or specific patient populations (neonates), more conservative safety factors (e.g., F1=12) may be applied.

Part 5: Regulatory Landscape[5]

-

US FDA: HNP is not explicitly banned but is monitored as an extractable. It must be qualified if levels exceed the Analytical Evaluation Threshold (AET).

-

EU REACH: While not on the Authorization List (Annex XIV) individually, it is often grouped with C7-C11 branched and linear phthalates (CAS 68515-42-4), which are restricted in toys and childcare articles [2].

-

Proposition 65 (California): Not explicitly listed by specific CAS, but "Phthalates" as a class are scrutinized. Manufacturers should verify if the specific isomer mixture falls under the "DINP" listing if C9 content is dominant.

References

-

Waterman, S. J., et al. (1999). "Developmental toxicity of di-(C7-C9 alkyl) phthalate (D79P) and di-(C9-C11 alkyl) phthalate (D911P) in the rat." Reproductive Toxicology, 13(2), 131-136.

-

European Chemicals Agency (ECHA). "Substance Information: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters."[5] ECHA Database.

-

U.S. EPA. (2010). "Screening-Level Hazard Characterization: Phthalate Esters Category." High Production Volume (HPV) Challenge Program.

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. epa.gov [epa.gov]

- 3. oiv.int [oiv.int]

- 4. Developmental toxicity of di-(C(7)-C(9) alkyl) phthalate and di-(C(9)-C(11) alkyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Benzenedicarboxylic acid, 1-heptyl 2-nonyl ester, branched and linear - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Degradation of Heptyl Nonyl Phthalate

Foreword: Navigating the Environmental Fate of a Complex Plasticizer

Heptyl nonyl phthalate (HNP), a high molecular weight phthalate ester, is utilized in various industrial applications to impart flexibility and durability to polymeric materials. As with other phthalates, HNP is not chemically bound to the polymer matrix, leading to its potential release into the environment through leaching, migration, or abrasion.[1] The environmental persistence and potential toxicity of phthalates have raised significant concerns, categorizing them as priority pollutants in many regions.[2] This guide provides a comprehensive technical overview of the environmental degradation of HNP, addressing the core scientific principles and experimental methodologies for its study. Given the limited direct research on HNP, this document synthesizes findings from structurally analogous long-chain phthalates, such as di-n-octyl phthalate (DnOP), to build a scientifically grounded understanding of HNP's environmental fate. Throughout this guide, we will explore the intricate biotic and abiotic pathways that govern the transformation of HNP in various environmental compartments, offering insights for researchers and professionals in environmental science and drug development who encounter these compounds in their work.

Physicochemical Properties and Environmental Distribution of Heptyl Nonyl Phthalate

Heptyl nonyl phthalate is a complex mixture of dialkyl phthalates with heptyl and nonyl ester side chains. Its physicochemical properties, such as low water solubility and a high octanol-water partition coefficient (log Kow), govern its environmental distribution.[3] These properties suggest that HNP will preferentially partition to organic matter in soil and sediment, with limited mobility in aqueous systems.[4][5] The long alkyl chains of HNP also contribute to its lower volatility compared to short-chain phthalates.

Mechanisms of Environmental Degradation

The environmental degradation of HNP is a multifaceted process involving both biological and non-biological mechanisms. Biodegradation is considered the primary route for the ultimate removal of phthalates from the environment.[6][7]

Biodegradation: The Microbial Catalyst

Microorganisms, including bacteria and fungi, are the principal drivers of phthalate ester degradation in the environment.[6][7] The process is generally initiated by the enzymatic hydrolysis of the ester bonds, a critical first step that reduces the compound's complexity and toxicity.[8][9]

Under aerobic conditions, the degradation of long-chain phthalates like HNP is a stepwise process:

-

Ester Hydrolysis: The degradation cascade begins with the action of esterases or lipases, which cleave the ester bonds to release phthalic acid and the corresponding heptyl and nonyl alcohols.[10] This initial hydrolysis is often the rate-limiting step for high molecular weight phthalates due to steric hindrance from the long alkyl chains.[11]

-

Alcohol Oxidation: The liberated heptanol and nonanol are typically readily metabolized by a wide range of microorganisms through oxidation to their corresponding aldehydes and carboxylic acids, which then enter central metabolic pathways like the fatty acid β-oxidation cycle.[12]

-

Aromatic Ring Cleavage: The resultant phthalic acid is subsequently attacked by dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of catecholic intermediates such as protocatechuic acid.[12][13] The aromatic ring is then cleaved by other dioxygenases, and the resulting aliphatic dicarboxylic acids are further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO2 and H2O).[12]

In the absence of oxygen, the degradation of phthalic acid follows a distinct pathway:

-

Initial Hydrolysis: Similar to the aerobic pathway, the initial step is the hydrolysis of the ester bonds to form phthalic acid, heptanol, and nonanol.[14]

-

Activation and Decarboxylation: Phthalic acid is activated to phthaloyl-CoA by a CoA ligase. This is followed by the decarboxylation of phthaloyl-CoA to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[9]

-

Benzoyl-CoA Pathway: Benzoyl-CoA is then further metabolized through a series of reduction and ring-opening reactions, eventually feeding into central metabolism.[9]

Abiotic Degradation

While biodegradation is the primary fate of HNP, abiotic processes such as photodegradation and hydrolysis can also contribute to its transformation in the environment.

Phthalates can undergo photodegradation when exposed to sunlight, particularly in the aqueous phase or on surfaces.[15] The rate and mechanism of photodegradation are influenced by the specific phthalate and the environmental matrix. For instance, the photodegradation of di-n-octyl phthalate (DOP) in water has a half-life of approximately 3.99 days under simulated sunlight.[15] The primary photodegradation mechanism in water is believed to be C-O bond cleavage.[15]

Phthalate esters are susceptible to hydrolysis, although this process is generally slow under neutral pH conditions.[16] The rate of hydrolysis is influenced by pH and temperature, with faster rates observed under acidic or alkaline conditions. Hydrolysis results in the formation of the monoester and the corresponding alcohol, followed by the formation of phthalic acid.[16]

Factors Influencing the Degradation of Heptyl Nonyl Phthalate

The rate and extent of HNP degradation in the environment are governed by a combination of factors:

| Factor | Influence on Degradation | Rationale |

| Temperature | Degradation rates generally increase with temperature up to an optimum for microbial activity (typically 30-35°C).[2][11] | Microbial enzyme activity and metabolic rates are temperature-dependent. |

| pH | Optimal biodegradation is usually observed near neutral pH (6.0-8.0).[2][11] | Extreme pH values can inhibit microbial growth and enzyme function. |

| Oxygen Availability | Aerobic degradation is generally faster and more complete than anaerobic degradation.[17] | Oxygen is a required co-substrate for dioxygenase enzymes involved in aromatic ring cleavage. |

| Bioavailability | Strong sorption to soil organic matter and sediments can reduce the bioavailability of HNP to microorganisms, thereby slowing degradation. | Microorganisms can only degrade compounds that are accessible to them in the dissolved phase. |

| Chemical Structure | The long heptyl and nonyl chains of HNP cause steric hindrance, which can slow the initial enzymatic hydrolysis step compared to shorter-chain phthalates.[11] | The active sites of esterase enzymes may have difficulty accessing the ester bonds of bulky molecules. |

Experimental Methodologies for Studying HNP Degradation

A robust experimental design is crucial for accurately assessing the environmental fate of HNP.

Experimental Setup: Microcosm Studies

Microcosm studies are invaluable for simulating environmental conditions in a controlled laboratory setting.

Protocol: Soil Microcosm Study for HNP Biodegradation

-

Soil Collection and Characterization: Collect soil from a relevant site (e.g., agricultural field, industrial area). Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

-

Spiking with HNP: Prepare a stock solution of HNP in a suitable solvent (e.g., acetone). Add the stock solution to the soil and mix thoroughly to achieve the desired initial concentration. Allow the solvent to evaporate completely.

-

Microcosm Incubation: Place the spiked soil into individual microcosm vessels (e.g., glass jars). Adjust the moisture content to an appropriate level (e.g., 60% of water holding capacity). Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the headspace with an inert gas (e.g., N2) and seal the vessels.

-

Sampling: At predetermined time points, sacrifice replicate microcosms for analysis.

-

Extraction and Analysis: Extract HNP and its potential metabolites from the soil using an appropriate solvent extraction method (e.g., Soxhlet extraction, pressurized liquid extraction). Analyze the extracts using chromatographic techniques.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]

- 4. Phthalates and nonylphenols in urban runoff: Occurrence, distribution and area emission factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phthalates biodegradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Microbial degradation of phthalates: biochemistry and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change [agris.fao.org]

- 16. researchgate.net [researchgate.net]

- 17. iwaponline.com [iwaponline.com]

The Toxicology of Heptyl Nonyl Phthalate: A Technical Guide for Scientists and Researchers

Abstract

Heptyl nonyl phthalate (HNP) is a complex mixture of dialkyl phthalates used as a plasticizer in various commercial and industrial applications. As a member of the high molecular weight phthalate (HMWP) category, its toxicological profile is of significant interest to researchers, clinicians, and regulatory bodies. This technical guide provides a comprehensive overview of the toxicology of HNP, synthesizing available data on its physicochemical properties, toxicokinetics, and key toxicological endpoints. Due to the limited direct toxicological data on the specific HNP mixture (CAS No. 111381-89-6), this guide leverages data from its closest structural analogs, primarily di-n-heptyl phthalate (DHPP) and diisononyl phthalate (DINP), to construct a robust and scientifically grounded assessment. We delve into the molecular mechanisms of action, including endocrine disruption and hepatotoxicity, and provide detailed, field-proven experimental protocols for assessing these effects. This document is intended to serve as a vital resource for professionals in toxicology, drug development, and environmental health sciences.

Introduction: Understanding Heptyl Nonyl Phthalate

Phthalates are diesters of phthalic acid, widely employed to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] They are categorized by the length of their alkyl side chains into low and high molecular weight phthalates. Heptyl nonyl phthalate is a complex, high molecular weight phthalate ester mixture.[1] Like other phthalates, it is not covalently bound to the polymer matrix, leading to potential leaching and subsequent human exposure through ingestion, inhalation, and dermal contact.[2]

The primary toxicological concerns surrounding HMWPs, including HNP, revolve around their potential as endocrine-disrupting chemicals (EDCs) and their effects on key organ systems, most notably the liver and the reproductive tract.[3][4] This guide will systematically explore these concerns, grounding the discussion in established scientific principles and methodologies.

Physicochemical Properties and Toxicokinetics

The toxicological behavior of a chemical is intrinsically linked to its physical and chemical properties. HNP is a colorless, oily liquid with low water solubility and vapor pressure, characteristics typical of HMWPs.[5] Its lipophilic nature governs its absorption and distribution within biological systems.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Oral ingestion is a primary route of exposure. In the gastrointestinal tract, esterase and lipase enzymes hydrolyze the parent diester into its corresponding monoesters, monoheptyl phthalate (MHP) and monononyl phthalate (MNP), which are the primary forms absorbed.[6] Dermal absorption is generally limited for HMWPs.[4]

-

Distribution: Following absorption, the lipophilic monoesters are distributed via the bloodstream, with a propensity to partition into fatty tissues.

-

Metabolism: The liver is the central site of phthalate metabolism. The initial hydrolysis to monoesters is followed by Phase I and Phase II biotransformation. For HMWPs like HNP, the alkyl side chains of the monoesters undergo extensive oxidative metabolism, primarily through ω- and (ω-1)-hydroxylation, leading to the formation of various oxidized metabolites (e.g., hydroxy, oxo, and carboxy-metabolites).[6][7] These hydrophilic oxidative metabolites can then be conjugated with glucuronic acid (Phase II) to facilitate excretion.[6] It is crucial to note that these monoester and secondary oxidative metabolites are often the biologically active toxicants.[8]

-

Excretion: The hydrophilic metabolites are efficiently excreted, primarily in the urine, typically within 24-48 hours of exposure.[6][9] This rapid excretion prevents significant long-term bioaccumulation of single doses, but continuous exposure can lead to a steady-state body burden.

Caption: Generalized metabolic pathway of Heptyl Nonyl Phthalate (HNP).

Mechanisms of Toxicity and Key Toxicological Endpoints

The toxicity of HNP can be understood through two primary mechanisms: endocrine disruption, primarily via anti-androgenic activity, and organ toxicity, with the liver being a principal target.

Endocrine Disruption: Anti-Androgenic Activity

Many phthalates, particularly their monoester metabolites, are recognized for their ability to interfere with the male reproductive system's development and function.[10] The primary mechanism is the antagonism of the androgen receptor (AR).

Causality of Experimental Choice: The developing male reproductive tract is exquisitely sensitive to androgens. Disruption of androgen signaling during critical prenatal windows can lead to irreversible malformations, collectively known as "phthalate syndrome," which includes hypospadias, cryptorchidism (undescended testes), and reduced anogenital distance (AGD). Therefore, assays focusing on AR interaction and in vivo studies assessing these developmental endpoints are critical for hazard identification.

The monoester metabolites of HNP can competitively bind to the ligand-binding domain of the AR.[11] This prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). Consequently, the receptor fails to undergo the necessary conformational change, leading to impaired dimerization, nuclear translocation, and subsequent transcription of androgen-responsive genes essential for the masculinization of the reproductive tract.[11][12]

Caption: Experimental workflow for the in vitro AR competitive binding assay.

Protocol: In Vivo Reproduction/Developmental Toxicity Screening Test (OECD TG 421)

This in vivo study provides initial data on the effects of HNP on reproductive performance and developmental endpoints. [13] Objective: To assess the effects of HNP on gonadal function, mating, conception, parturition, and early offspring development in rats.

Methodology:

-

Animal Selection and Acclimation: a. Use a standard laboratory strain of rats (e.g., Sprague-Dawley or Wistar). b. Use young, healthy adult animals (nulliparous and non-pregnant females). c. Acclimate animals for at least 5 days prior to the study start.

-

Dose Group Assignment: a. Assign animals to at least 3 dose groups and one vehicle control group. b. Each group should consist of at least 10 males and 10 females. c. Dose levels should be selected based on existing toxicity data, aiming to identify a NOAEL. The highest dose should induce some toxicity but not significant mortality.

-

Dosing Administration: a. The preferred route is oral gavage, as it mimics a primary human exposure route and ensures accurate dosing. b. Males: Dose for a minimum of 4 weeks. This includes 2 weeks pre-mating, the mating period (up to 2 weeks), and approximately 2 weeks post-mating. [13] c. Females: Dose daily for 2 weeks pre-mating, during mating, throughout gestation, and until at least day 4 of lactation. [14]

-

Mating Procedure: a. After the 2-week pre-mating dosing period, co-house one male and one female from the same dose group. b. Monitor daily for evidence of mating (e.g., vaginal plugs or sperm in a vaginal lavage). Day 0 of gestation is the day evidence of mating is observed. c. Separate pairs after mating is confirmed or after a 2-week co-housing period.

-

Observations and Endpoints: a. Parental Animals (P Generation):

- Monitor clinical signs, body weight, and food consumption throughout the study.

- Record mating and fertility indices (e.g., number of females pregnant).

- At termination, conduct a gross necropsy. Weigh testes, epididymides, and uterus. Preserve these organs and any gross lesions for histopathology. b. Offspring (F1 Generation):

- Record gestation length.

- At birth (postnatal day 0), count and examine all pups (live and dead). Record sex, body weight, and any gross abnormalities.

- On postnatal day 4, record litter size and pup weights.

- Measure the anogenital distance (AGD) of pups on a specified postnatal day (e.g., PND 1-4) as an indicator of anti-androgenic effects.

-

Data Analysis and Interpretation: a. Analyze data for statistical significance between dose groups and the control group. b. Evaluate effects on parental fertility, gestation, and offspring viability, growth, and development to determine the NOAEL and LOAEL for reproductive and developmental toxicity.

Conclusion and Future Directions

The toxicological profile of heptyl nonyl phthalate, inferred from data on its structural analogs, is consistent with that of other high molecular weight phthalates. The primary concerns are reproductive and developmental toxicity, mediated by an anti-androgenic mechanism of action, and hepatotoxicity, driven by the activation of PPARα. The provided quantitative data establishes clear effect levels for these endpoints in animal models.

While the data from analogs provide a strong basis for hazard assessment, future research should focus on generating specific toxicological data for the defined HNP mixture (CAS 111381-89-6). This would include a comprehensive OECD 421 study and detailed metabolic profiling to confirm that the toxicokinetics and primary metabolites are consistent with those of its analogs. Furthermore, exploring the effects of HNP in the context of real-world mixture exposures will be critical for a comprehensive understanding of human health risks.

References

-

International Chemical Safety Cards (ICSC). (n.d.). DI-n-HEPTYL PHTHALATE. Inchem.org. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Dinonyl Phthalate. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisononyl Phthalate. [Link]

-

Consumer Product Safety Commission (CPSC). (n.d.). Overview of Phthalates Toxicity. [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Environmental Hazard Assessment for Diisononyl Phthalate (DINP). [Link]

-

ResearchGate. (n.d.). Summary of NOAELs and LOAELs and major effects in reproductive toxicity studies. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Diethyl Phthalate - HEALTH EFFECTS. [Link]

-

ResearchGate. (n.d.). Pathway of phthalate metabolism in human body. [Link]

-

MDPI. (2023). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. [Link]

-

ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. [Link]

-

Wittassek, M., & Angerer, J. (2008). Phthalates: metabolism and exposure. International journal of andrology, 31(2), 131–138. [Link]

-

Organisation for Economic Co-operation and Development (OECD). (1995). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]

-

MDPI. (2020). Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites. [Link]

-

Greenpeace Research Laboratories. (2003). Environmental and human health concerns relating to diethyl phthalate (DEP). [Link]

-

National Center for Biotechnology Information (NCBI). (2022). Role of Hepatocyte- and Macrophage-Specific PPARγ in Hepatotoxicity Induced by Diethylhexyl Phthalate in Mice. [Link]

-

ResearchGate. (2023). Phthalate-induced testosterone/androgen receptor pathway disorder on spermatogenesis and antagonism of lycopene. [Link]

-

National Center for Biotechnology Information (NCBI). (2018). Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model. [Link]

-

MDPI. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. [Link]

-

SciTechnol. (n.d.). New Insights into the Molecular Mechanisms of Phthalate-Caused Hepatotoxicity: Novel Epigenetic Alterations. [Link]

-

Oxford Academic. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. [Link]

-

ResearchGate. (2002). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

-

European Food Safety Authority (EFSA). (2005). Opinion of the Scientific Panel on food additives, flavourings, processing aids and materials in contact with food (AFC) on a request from the Commission related to Di-isononylphthalate (DINP) for use in food contact materials. The EFSA Journal, 244, 1-18. [Link]

-

Johnson, K. J., et al. (2012). Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood. Toxicological sciences, 128(1), 209–220. [Link]

-

ResearchGate. (n.d.). Metabolic pathways of phthalates. [Link]

-

ACS Omega. (2023). In Silico Exploration of the Endocrine-Disrupting Potential of Phthalate Esters through Structural Interaction with the Human Androgen Receptor. [Link]

-

ResearchGate. (2005). NTP Center for the Evaluation of Risks to Human Reproduction: phthalates expert panel report on the reproductive and developmental toxicity of di-n-hexyl phthalate. [Link]

-

U.S. Environmental Protection Agency (EPA). (2007). Phthalates - Tubing for Health Care. [Link]

-

Oxford Academic. (2020). Short- and long-term effects of perinatal phthalate exposures on metabolic pathways in the mouse liver. [Link]

-

National Institute of Environmental Health Sciences (NIEHS). (n.d.). Role of PPARalpha in mediating the effects of phthalates and metabolites in the liver. [Link]

-

National Toxicology Program (NTP). (n.d.). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). [Link]

-

ResearchGate. (2020). Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites. [Link]

-

Christian, M. S., et al. (2001). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). Regulatory toxicology and pharmacology, 34(1), 32–43. [Link]

-

Piersma, A. H., et al. (1995). Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate. Toxicology, 99(3), 191–197. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2005). CHEMICALS UNDER CONSIDERATION FOR POSSIBLE LISTING. [Link]

-

Frontiers. (2024). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. [Link]

-

South African Revenue Service (SARS). (2025). What's New at SARS. [Link]

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. mdpi.com [mdpi.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. ICSC 0832 - DI-n-HEPTYL PHTHALATE [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate and Bioanalysis of High Molecular Weight Phthalates

A Technical Guide for Toxicologists and Analytical Chemists

Executive Summary

This guide provides a technical analysis of the metabolic pathways, toxicokinetics, and analytical quantification of High Molecular Weight (HMW) phthalates, specifically Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP).[1] Unlike Low Molecular Weight (LMW) phthalates (e.g., DEP, DBP), HMW phthalates undergo extensive oxidative modification of their alkyl side chains. Understanding this distinction is critical for accurate biomonitoring; relying on simple monoesters as biomarkers leads to a >90% underestimation of exposure. This document outlines the mechanistic pathways and provides a self-validating LC-MS/MS workflow for their detection.

Part 1: Physicochemical Properties & Exposure Context[1][2]

HMW phthalates are defined by ester side chains with a carbon backbone of

| Property | DINP (Diisononyl phthalate) | DIDP (Diisodecyl phthalate) |

| CAS No. | 28553-12-0 / 68515-48-0 | 26761-40-0 / 68515-49-1 |

| Carbon Chain | C9 (Iso-nonyl) | C10 (Iso-decyl) |

| Primary Use | PVC Plasticizer (Wire, flooring, toys) | PVC Plasticizer (Wire, cables, roofing) |

| Lipophilicity | High (Rapid tissue distribution) | Very High |

| Key Biomarker | MCOP (Carboxylated metabolite) | MCNP (Carboxylated metabolite) |

Part 2: The Metabolic Cascade

The metabolism of HMW phthalates is biphasic but distinguished by the dominance of Phase I oxidative transformation over simple hydrolysis.

1. Phase I: Hydrolysis (The Transient Step)

Upon ingestion, pancreatic lipases and carboxyl esterases rapidly hydrolyze the diester into a hydrolytic monoester (e.g., Monoisononyl phthalate, MINP).

-

Critical Insight: Unlike LMW phthalates, this simple monoester is lipophilic and poorly excreted. It is not a reliable biomarker.

2. Phase I: Oxidative Modification (The Major Pathway)

To facilitate excretion, the remaining alkyl chain undergoes

-

Hydroxylation: Formation of hydroxylated monoesters (e.g., OH-MINP).

-

Oxidation: Conversion of hydroxyl groups to oxo (keto) groups (e.g., oxo-MINP).

-

Carboxylation: Oxidation of the terminal methyl group to a carboxylic acid (e.g., cx-MINP, often abbreviated as MCOP for DINP).

3. Phase II: Conjugation

Both the simple and oxidized monoesters undergo glucuronidation via UGT enzymes (UDP-glucuronosyltransferase) to form hydrophilic glucuronides, which are excreted in urine.

Visualization: Metabolic Pathway of DINP

The following diagram illustrates the divergence between the minor hydrolytic pathway and the major oxidative pathway.

Caption: Metabolic fate of DINP showing the progression from simple monoester (MINP) to the major oxidized metabolites (MCOP/cx-MINP) required for accurate biomonitoring.

Part 3: Analytical Methodologies (LC-MS/MS)

To accurately quantify HMW phthalate exposure, the analytical protocol must account for the glucuronidated conjugates. The following workflow is designed for Isotope Dilution LC-MS/MS .

Protocol: Urinary Metabolite Quantification

1. Sample Preparation & Deconjugation

-

Objective: Convert all glucuronidated metabolites back to their free forms to measure "total" metabolite concentration.

-

Reagents:

-Glucuronidase (E. coli K12), Ammonium Acetate buffer (pH 6.5).[3] -

Step:

-

Thaw urine and aliquot 1 mL.

-

Add Internal Standard (IS) mixture (

-labeled analogs of MCOP, MCNP). Causality: IS corrects for matrix effects and recovery losses. -

Add

-Glucuronidase enzyme solution.[3] -

Incubate at 37°C for 90 minutes.

-

Validation Step: Include a "deconjugation control" sample spiked with 4-methylumbelliferyl glucuronide. Complete conversion to 4-methylumbelliferone confirms enzyme activity.

-

2. Solid Phase Extraction (SPE)

-

Objective: Remove salts and interferences; concentrate analytes.

-

Stationary Phase: Polymeric reversed-phase (e.g., Strata-X or OASIS HLB).

-

Step:

-

Condition cartridge (MeOH

Water). -

Load deconjugated urine.[3]

-

Wash (5% MeOH in Water) to remove polar interferences.

-

Elute (Acetonitrile or MeOH).

-

Evaporate to dryness and reconstitute in mobile phase.

-

3. LC-MS/MS Analysis

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Phthalate metabolites form strong

ions). -

Chromatography: C18 Column (e.g., 2.1 x 100 mm, 1.8 µm). Gradient elution with Water/Acetonitrile (0.1% Acetic Acid).

-

Transitions (MRM): Monitor specific transitions for oxidized metabolites.

Visualization: Analytical Workflow

Caption: Step-by-step analytical workflow ensuring total metabolite recovery via enzymatic deconjugation and isotope dilution mass spectrometry.

Part 4: Toxicokinetics & Biomonitoring Interpretation

The "Monoester Trap"

A common error in early phthalate research was using the simple monoester (e.g., MINP) as the biomarker for DINP.

-

Fact: MINP represents < 5% of the oral dose excreted in urine.

-

Fact: Oxidized metabolites (MCOP, OH-MINP) represent > 20-30% of the dose.

-

Consequence: Using MINP leads to false negatives or gross underestimation of daily intake.

Comparative Excretion Data

The following table summarizes the fractional urinary excretion (

| Parent Compound | Primary Metabolite (Hydrolytic) | Secondary Metabolite (Oxidized) | Recommended Biomarker | ||

| DEHP | MEHP | ~6% | MEHHP, MEOHP, MECPP | ~60% | Sum of Oxidized |

| DINP | MINP | < 3% | OH-MINP, cx-MINP (MCOP) | ~30% | MCOP |

| DIDP | MIDP | < 2% | OH-MIDP, cx-MIDP (MCNP) | ~20% | MCNP |

Note:

References

-

Koch, H. M., & Angerer, J. (2007). Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP. International Journal of Hygiene and Environmental Health. [Link]

-

Silva, M. J., et al. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives. [Link]

-

Centers for Disease Control and Prevention (CDC). National Report on Human Exposure to Environmental Chemicals: Phthalates. [Link]

-

Wittassek, M., et al. (2011). Assessing exposure to phthalates – the human biomonitoring approach. Molecular Nutrition & Food Research. [Link]

-

Saravanabhavan, G., & Murray, J. (2012). Human biological monitoring of Diisononyl phthalate and Diisodecyl phthalate: A review.[5] International Journal of Hygiene and Environmental Health. [Link]

Sources

- 1. Selecting Adequate Exposure Biomarkers of Diisononyl and Diisodecyl Phthalates: Data from the 2005–2006 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. wwwn.cdc.gov [wwwn.cdc.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidative Metabolites of Heptyl Nonyl Phthalate

Introduction: The Metabolic Journey of a Complex Plasticizer

Heptyl nonyl phthalate (HNP) is a high molecular weight phthalate ester utilized as a plasticizer to impart flexibility and durability to various polymer products. As HNP is not covalently bound to the polymer matrix, it can leach into the environment, leading to human exposure through ingestion, inhalation, and dermal contact.[1] Upon entering the body, HNP, like other long-chain phthalates, undergoes a series of metabolic transformations primarily in the liver, designed to increase its water solubility and facilitate its excretion.[2][3] This guide provides a detailed exploration of the oxidative metabolites of HNP, outlining their formation, analytical detection, and toxicological significance for researchers and drug development professionals.

The metabolism of phthalates is a two-phase process.[3] Phase I involves the hydrolysis of one of the ester linkages by lipases and esterases, resulting in the formation of a monoester, either monoheptyl phthalate (MHP) or monononyl phthalate (MNP), and the corresponding alcohol (heptanol or nonanol). These monoesters are considered to be the initial and often more biologically active metabolites.[4] Subsequently, the alkyl side chains of these monoesters undergo extensive oxidative metabolism, a critical step in their detoxification and elimination pathway.[5]

The Oxidative Transformation of Heptyl Nonyl Phthalate: A Multi-Step Process

The oxidative metabolism of the monoheptyl and monononyl phthalate intermediates is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6] This process generates a series of more polar metabolites that can be more readily excreted in the urine.[5] The primary oxidative pathways for long-chain phthalates involve hydroxylation, oxidation to a ketone (oxo-metabolite), and further oxidation to a carboxylic acid (carboxy-metabolite).[3]

Based on the well-established metabolic pathways of structurally similar phthalates, such as diisoheptyl phthalate (DiHpP) and diisononyl phthalate (DiNP), the oxidative metabolism of HNP can be predicted with a high degree of confidence.[5][7]

Predicted Oxidative Metabolites of Heptyl Nonyl Phthalate

The metabolism of the two initial monoesters, MHP and MNP, will result in two parallel series of oxidative products:

From Monoheptyl Phthalate (MHP):

-

Mono-hydroxyheptyl phthalate (MHHpP): Formed by the hydroxylation of the heptyl chain.

-

Mono-oxoheptyl phthalate (MOHpP): Formed by the oxidation of the secondary alcohol group on the heptyl chain to a ketone.

-

Mono-carboxyhexyl phthalate (MCHxP): Formed by the terminal oxidation of the heptyl chain, resulting in a carboxylic acid group and a shortened alkyl chain.

From Monononyl Phthalate (MNP):

-

Mono-hydroxynonyl phthalate (MHNP): Formed by the hydroxylation of the nonyl chain.

-

Mono-oxononyl phthalate (MONP): Formed by the oxidation of a secondary alcohol on the nonyl chain to a ketone.

-

Mono-carboxyoctyl phthalate (MCOP): Formed by the terminal oxidation of the nonyl chain, leading to a carboxylic acid and a shortened alkyl chain.

These oxidative metabolites are the primary biomarkers used to assess human exposure to HNP, as they are more specific and less prone to contamination than the parent compound.[8]

The following diagram illustrates the predicted metabolic pathway of Heptyl Nonyl Phthalate:

Sources

- 1. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat [academia.edu]

- 7. Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

The Environmental Fate of Phthalate Esters in Soil: A Technical Guide for Researchers

Abstract

Phthalate esters (PAEs), ubiquitous plasticizers found in a vast array of consumer and industrial products, are now recognized as significant environmental contaminants. Their continual release into the environment leads to their accumulation in various matrices, with soil being a primary sink. This technical guide provides an in-depth exploration of the environmental fate of phthalate esters in the soil compartment. Designed for researchers, environmental scientists, and professionals in drug development who encounter these compounds, this document delineates the critical physicochemical properties of PAEs and the complex interplay of biotic and abiotic processes that govern their persistence, transformation, and transport in soil ecosystems. We will delve into the primary mechanisms of biodegradation, photodegradation, and hydrolysis, as well as the pivotal roles of sorption and transport phenomena. This guide emphasizes the causality behind experimental design and furnishes detailed protocols for the robust assessment of PAE fate in soil, ensuring scientific integrity and the generation of reliable data.

Introduction: Phthalate Esters as Soil Contaminants

Phthalate esters are synthetic chemicals primarily used to impart flexibility and durability to plastics, particularly polyvinyl chloride (PVC). They are not chemically bound to the polymer matrix, which facilitates their leaching, migration, and subsequent release into the environment throughout the product lifecycle. Major sources of PAEs in soil include the disposal of plastic waste in landfills, the application of sewage sludge and manure as agricultural fertilizers, and atmospheric deposition.[1][2] The presence of PAEs in soil is of considerable concern due to their potential for bioaccumulation and their classification as endocrine-disrupting chemicals, which can pose risks to soil organisms and human health through the food chain.[3][4]

The environmental behavior of PAEs in soil is dictated by a combination of their inherent physicochemical properties and the characteristics of the soil environment. Understanding these factors is paramount for predicting their fate and developing effective remediation strategies.

Physicochemical Properties Governing Environmental Fate

The environmental behavior of individual phthalate esters is largely governed by their molecular structure, specifically the length and branching of the alkyl chains. These structural differences influence key physicochemical properties that control their partitioning and reactivity in soil.

Key Physicochemical Parameters

A comprehensive understanding of the following parameters is essential for predicting the environmental fate of PAEs:

-

Water Solubility (S): Generally, water solubility decreases as the molecular weight and alkyl chain length of the PAE increases. Lower water solubility can limit bioavailability for microbial degradation but also reduces the potential for leaching.

-

Octanol-Water Partitioning Coefficient (Kow): This coefficient is a measure of a chemical's lipophilicity or hydrophobicity. PAEs with longer alkyl chains have higher Kow values, indicating a greater affinity for organic matter in soil and a lower tendency to remain in the soil water phase.

-

Soil Organic Carbon-Water Partitioning Coefficient (Koc): Koc normalizes the soil-water partitioning for the organic carbon content of the soil and is a critical parameter for predicting the mobility of PAEs.[5] A high Koc value signifies strong sorption to soil organic matter, leading to reduced mobility and bioavailability.[5]

-

Vapor Pressure (VP): Lower molecular weight PAEs have higher vapor pressures and are more susceptible to volatilization from the soil surface into the atmosphere.

Table 1: Physicochemical Properties of Selected Phthalate Esters

| Phthalate Ester (Abbreviation) | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 25°C) | log Kow | log Koc |

| Dimethyl Phthalate (DMP) | 194.19 | 4200 | 1.61 | 1.88 |

| Diethyl Phthalate (DEP) | 222.24 | 1080 | 2.47 | 2.10 |

| Di-n-butyl Phthalate (DBP) | 278.35 | 11.2 | 4.45 | 4.23 |

| Butyl Benzyl Phthalate (BBP) | 312.36 | 2.69 | 4.91 | 4.05 |

| Di(2-ethylhexyl) Phthalate (DEHP) | 390.56 | 0.003 | 7.6 | 5.05 |

| Di-n-octyl Phthalate (DNOP) | 390.56 | 0.0005 | 8.1 | - |

Note: The values presented are approximate and can vary depending on the experimental conditions and data source.[6]

Primary Fate Processes of Phthalate Esters in Soil

The persistence of phthalate esters in soil is determined by a dynamic interplay of biotic and abiotic degradation processes, as well as physical transport mechanisms.

Biodegradation: The Principal Degradation Pathway

Microbial degradation is the most significant process responsible for the removal of PAEs from the soil environment.[7] A diverse range of soil microorganisms, including bacteria and fungi, can utilize PAEs as a source of carbon and energy.[8]

3.1.1. Biodegradation Pathways

The aerobic biodegradation of PAEs typically proceeds in a two-step process:[9]

-

Ester Hydrolysis: The initial and often rate-limiting step involves the enzymatic hydrolysis of the diester to its corresponding monoester and then to phthalic acid. This reaction is catalyzed by various esterases and lipases.[9]

-

Aromatic Ring Cleavage: Phthalic acid is subsequently metabolized through a series of enzymatic reactions, leading to the cleavage of the aromatic ring and its ultimate mineralization to carbon dioxide and water.[9]

Under anaerobic conditions, the degradation of PAEs is generally slower and may lead to the accumulation of intermediate metabolites.[10]

Caption: Aerobic biodegradation pathway of phthalate esters in soil.

3.1.2. Factors Influencing Biodegradation

Several environmental factors significantly influence the rate and extent of PAE biodegradation in soil:

-

PAE Structure: Short-chain PAEs (e.g., DMP, DEP) are generally more readily biodegradable than long-chain and branched PAEs (e.g., DEHP).[7]

-

Soil Properties: Soil pH, moisture content, temperature, and organic matter content all play crucial roles. Optimal conditions for microbial activity, typically neutral pH and moderate temperature and moisture levels, enhance degradation rates.[5]

-

Microbial Community: The presence and abundance of PAE-degrading microorganisms are critical. Acclimation of the microbial community to the presence of PAEs can lead to enhanced degradation over time.

-

Bioavailability: The sorption of PAEs to soil organic matter can reduce their bioavailability to microorganisms, thereby slowing down their degradation.[11]

3.1.3. Experimental Protocol: Soil Microcosm Study for Biodegradation Assessment (Adapted from OECD 307)

This protocol outlines a standardized approach to evaluate the aerobic transformation of phthalate esters in soil.

Objective: To determine the rate of biodegradation and identify major transformation products of a target PAE in soil under controlled laboratory conditions.

Materials:

-

Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass). The OECD 307 guideline recommends a sandy loam, silty loam, loam, or loamy sand with a pH between 5.5 and 8.0 and an organic carbon content of 0.5 to 2.5%.[12] This selection represents a "worst-case" scenario with minimal adsorption, maximizing the availability of the test substance to microorganisms.[12]

-

Radiolabeled (e.g., ¹⁴C) or non-labeled test phthalate ester of known purity (>95%).

-

Carrier solvent (e.g., acetone, ethanol). The choice of solvent is critical to ensure even distribution of the PAE without being toxic to the soil microbial community. Volatile solvents that can be easily evaporated are preferred.

-

Biometer flasks or a flow-through incubation system.

-

Trapping solutions for volatile organics and ¹⁴CO₂ (e.g., ethylene glycol, potassium hydroxide).

-

Analytical instrumentation (e.g., HPLC, GC-MS, Liquid Scintillation Counter).

Procedure:

-

Soil Preparation and Characterization: Characterize the soil for its physicochemical properties. Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

-

Test Substance Application: Prepare a stock solution of the PAE in a suitable carrier solvent. Apply the solution evenly to the soil surface and thoroughly mix to achieve the desired initial concentration. The application rate should be environmentally relevant. A solvent-only control should be included to assess the effect of the carrier.

-

Incubation: Transfer the treated soil to biometer flasks or the flow-through system. Incubate in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.[13] Aerobic conditions are maintained by periodically flushing with air.

-

Sampling: At predetermined time intervals, sacrifice replicate flasks for analysis.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents to recover the parent PAE and its transformation products. Analyze the extracts using HPLC or GC-MS. For radiolabeled studies, quantify the radioactivity in the soil extracts, bound residues, and trapping solutions to establish a mass balance.

-

Data Analysis: Determine the dissipation half-life (DT₅₀) of the parent PAE and identify and quantify major transformation products.

Self-Validating System:

-

Sterile Controls: Include autoclaved or irradiated soil samples to distinguish between biotic and abiotic degradation.[14]

-

Mass Balance: For radiolabeled studies, the recovery of radioactivity should be between 90% and 110% to ensure the validity of the experiment.

-

Analytical Method Validation: The analytical method must be validated for linearity, accuracy, precision, and limits of detection and quantification in the soil matrix.[15]

Abiotic Degradation Processes

While biodegradation is the dominant fate process, abiotic mechanisms can also contribute to the transformation of PAEs in soil.

3.2.1. Photodegradation

On the soil surface, PAEs can undergo photodegradation when exposed to sunlight, particularly UV radiation. This process can involve direct photolysis, where the PAE molecule absorbs light and is transformed, or indirect photolysis, mediated by reactive oxygen species generated from soil organic matter.[4] The primary photodegradation products are often hydroxylated and carboxylated derivatives.[16]

Experimental Protocol: Photodegradation on Soil Surfaces (Adapted from OECD Guideline)

Objective: To assess the photochemical transformation of a PAE on a soil surface.

Materials:

-

Thin-layer chromatography (TLC) plates coated with a thin layer of soil.

-

Test PAE solution.

-

A light source that simulates natural sunlight (e.g., xenon arc lamp).

-

Dark controls to differentiate between photochemical and other degradation processes.

Procedure:

-

Apply the PAE solution evenly to the surface of the soil-coated TLC plates.

-

Irradiate the plates with the light source for a defined period.

-

At various time points, remove plates and extract the soil layer.

-

Analyze the extracts for the parent PAE and its photoproducts using HPLC or GC-MS.

3.2.2. Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phthalate esters, this involves the cleavage of the ester bonds to form the monoester and then phthalic acid.[1] The rate of hydrolysis is highly dependent on pH and temperature. While generally slow at neutral pH, hydrolysis can be significant under alkaline or acidic conditions.[17]

Sorption and Transport

The movement of phthalate esters through the soil profile and their potential to contaminate groundwater are controlled by sorption and transport processes.

3.3.1. Sorption Mechanisms

Sorption is the process by which PAEs associate with soil particles. The primary mechanism for PAE sorption in soil is partitioning into the soil organic matter.[18] Hydrophobic interactions are the main driving force, with higher molecular weight, more lipophilic PAEs exhibiting stronger sorption.[18]

3.3.2. Transport and Leaching